molecular formula C9H7FO3 B6359963 Methyl 2-fluoro-6-formylbenzoate CAS No. 1256593-43-7

Methyl 2-fluoro-6-formylbenzoate

Cat. No.: B6359963
CAS No.: 1256593-43-7
M. Wt: 182.15 g/mol
InChI Key: YBIQGBVFPVWBMG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Advanced Synthesis

Fluorinated aromatic compounds are of paramount importance in various sectors, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the acidity of nearby protons, modulate the reactivity of the aromatic ring, and enhance metabolic stability in drug candidates. This increased stability often arises from the strength of the carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes. Consequently, the presence of a fluorine atom in a synthetic intermediate like Methyl 2-fluoro-6-formylbenzoate is a highly desirable feature for the development of advanced materials and therapeutic agents.

The Benzoate (B1203000) Ester and Formyl Functionalities as Versatile Synthetic Handles

The benzoate ester and formyl (aldehyde) groups are fundamental and highly versatile functional groups in organic synthesis. The benzoate ester can serve as a directing group in aromatic substitution reactions and can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols.

The formyl group is a cornerstone of organic synthesis, participating in a vast array of chemical reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in nucleophilic addition reactions, including the formation of carbon-carbon bonds through reactions like the aldol (B89426) condensation, Wittig reaction, and Grignard reactions. The presence of both an ester and a formyl group on the same aromatic ring, as in this compound, offers orthogonal reactivity, allowing chemists to selectively manipulate one group while leaving the other intact for subsequent transformations.

Overview of this compound as a Strategic Synthetic Intermediate

This compound is a trifunctional arene that serves as a strategic intermediate in the synthesis of more complex molecules. Its utility is exemplified in reactions where the aldehyde and ester groups are sequentially or simultaneously transformed to build intricate molecular frameworks. For instance, it can be employed in the synthesis of heterocyclic compounds, where the formyl group can react with a dinucleophile to form a new ring system, while the ester group can be modified in a later step. The fluorine atom, in addition to its electronic effects, can also serve as a handle for further functionalization through nucleophilic aromatic substitution reactions under specific conditions.

While specific, detailed research findings on the direct application of this compound are emerging, the reactivity of its close analog, methyl 2-formylbenzoate (B1231588), provides significant insight into its potential. For example, methyl 2-formylbenzoate is used as a precursor in the synthesis of 3-substituted phthalides, a class of compounds with diverse biological activities. acs.org In these reactions, the formyl group undergoes a key carbon-carbon bond-forming reaction. acs.org It is reasonable to infer that this compound would undergo similar transformations, with the fluorine atom modulating the reactivity and providing an additional site for diversification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-6-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)8-6(5-11)3-2-4-7(8)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIQGBVFPVWBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Methyl 2 Fluoro 6 Formylbenzoate and Analogues

Strategies for Regioselective Fluorination in Benzoate (B1203000) Systems

The introduction of a fluorine atom at a specific position on a benzoate ring is a challenging yet crucial step in the synthesis of compounds like methyl 2-fluoro-6-formylbenzoate. The high electronegativity and unique electronic properties of fluorine can significantly influence the molecule's biological activity and chemical properties.

One prominent method for direct fluorination of unactivated C(sp³)–H bonds is the photosensitization of Selectfluor. rsc.org This approach has been shown to be effective, though challenges remain, particularly with substrates containing alcohol or amine groups. rsc.org The regioselectivity of this fluorination is often dictated by the inherent thermodynamic properties of the substrate, favoring the formation of the most stable radical intermediate. rsc.org

Recent advancements have introduced benzoyl groups as versatile photosensitizers. For instance, methyl 4-fluorobenzoate (B1226621) can act as a photosensitizing catalyst for the fluorination of simpler substrates. uni-regensburg.de For more complex molecules, a 4-fluorobenzoyl group can be used as a photosensitizing auxiliary that can be easily attached and later removed. uni-regensburg.de This strategy has been shown to improve reaction efficiency, speed, and reliability, even allowing reactions to proceed under an air atmosphere. uni-regensburg.de

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for fluorination reactions. Using reagents like Selectfluor in conjunction with microwave irradiation can significantly reduce reaction times and often leads to high yields of the desired fluorinated product. mdpi.comkingston.ac.uk For example, the fluorination of benzo rsc.orgresearchgate.netorganic-chemistry.orgtriazin-7-ones with Selectfluor occurs regioselectively at the enamine-activated position in high yield. kingston.ac.uk

The "fluoride effect" is another interesting phenomenon that can direct regioselectivity. This effect, observed in acylation reactions, involves the use of acyl fluorides and is influenced by dual hydrogen bonding of the fluoride (B91410) anion to hydroxyl groups on the substrate. acs.org While this specific application is for acylation, it highlights the unique role fluorine can play in directing reactions.

Introduction of the Formyl Group onto Benzoate Scaffolds

The formyl group (an aldehyde) is another key functional group in this compound. Its introduction onto a benzoate scaffold can be achieved through several methods.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an appropriate electrophile to introduce the desired functional group.

Common DMGs include methoxy, tertiary amine, and amide groups. wikipedia.org The choice of the organolithium reagent and reaction conditions can influence the regioselectivity of the metalation. For example, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.org In contrast, using n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.org The carboxylate group itself can act as a powerful DMG, offering an efficient alternative to traditional systems. organic-chemistry.org

The aryl O-carbamate group, particularly -OCONEt₂, is one of the most potent DMGs in DoM chemistry. nih.gov This directing group has been used in a wide range of synthetic transformations.

Another approach to introducing a formyl group is to start with a precursor that already contains an aldehyde or a group that can be readily converted to an aldehyde. For instance, a common method for synthesizing aromatic aldehydes is the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid. wikipedia.org Other formylation reactions include the Vilsmeier-Haack reaction (using dimethylformamide and phosphorus oxychloride), the Duff reaction (using hexamethylenetetramine), and the Reimer-Tiemann reaction (using chloroform). wikipedia.org

In some cases, a starting material like 2-formylbenzoic acid can be used, which already possesses the desired formyl group. prepchem.com The subsequent esterification of the carboxylic acid group then leads to the final product.

Esterification Routes to Methyl Benzoates

The final step in the synthesis of this compound is the esterification of the corresponding benzoic acid. The Fischer esterification is a classic and widely used method for this transformation. uomustansiriyah.edu.iq It involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. uomustansiriyah.edu.iqwikipedia.org The reaction is an equilibrium process, and the yield of the ester can be improved by using an excess of the alcohol or by removing the water formed during the reaction. uomustansiriyah.edu.iq

Microwave-assisted esterification has also been shown to be an efficient method. researchgate.net For example, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol (B145695) using a catalytic amount of sulfuric acid under microwave irradiation gave a good yield of the corresponding ethyl ester. researchgate.net

Alternative esterification methods exist, such as using difluoromethyl diazomethane, which reacts with a broad range of carboxylic acids under mild conditions. acs.org Another approach involves the use of methyl iodide in the presence of a base like potassium carbonate. prepchem.com

Recent research has also explored the use of heterogeneous catalysts for the esterification of fluorinated aromatic carboxylic acids. For example, the metal-organic framework UiO-66-NH₂ has been used as a catalyst for the methyl esterification of fluorobenzoic acids with methanol, showing good catalytic performance for a variety of isomers. rsc.org

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound often involves a multi-step sequence starting from readily available precursors. truman.edutruman.edu The order of the reactions is crucial for the successful synthesis of the target molecule.

A common strategy involves starting with a fluorinated benzoic acid derivative and then introducing the formyl and methyl ester groups. For example, one could envision starting with a fluorinated benzoic acid, performing a directed ortho-metalation to introduce the formyl group, and finally esterifying the carboxylic acid.

Alternatively, a multi-step synthesis could begin with a simpler aromatic compound, such as benzene (B151609). quora.com A sequence of reactions, including formylation, fluorination, and esterification, would then be carried out in a specific order to arrive at the desired product. The synthesis of methyl m-nitrobenzoate, for example, can be achieved in two steps: nitration of benzoic acid followed by Fischer esterification. chemhume.co.uk

A one-pot synthesis-functionalization strategy can also be employed to streamline the process. For instance, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized from carboxylic acids in a one-pot, two-stage process. nih.gov While this is for a different class of compounds, the principle of combining multiple reaction steps in a single pot can be applied to improve the efficiency of synthesizing complex molecules like this compound.

Transformations from Substituted Methyl Benzoates

A prominent and logical synthetic route to this compound commences with the corresponding 6-methyl-substituted benzoate precursor, namely Methyl 2-fluoro-6-methylbenzoate. This strategy hinges on the selective oxidation of the methyl group to a formyl group, a transformation that requires careful selection of reagents to avoid over-oxidation to the carboxylic acid or unwanted reactions with the ester and fluoro substituents.

A common and effective two-step approach involves an initial free-radical halogenation of the benzylic methyl group, followed by oxidation of the resulting benzyl (B1604629) halide to the desired aldehyde.

Step 1: Side-Chain Bromination

The initial transformation is the selective bromination of the methyl group of Methyl 2-fluoro-6-methylbenzoate. N-Bromosuccinimide (NBS) is the reagent of choice for this type of benzylic bromination. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux conditions. The success of this reaction relies on the stability of the benzyl radical intermediate, which is readily formed at the position adjacent to the aromatic ring. This method is widely applicable for the side-chain halogenation of various alkyl-substituted aromatic compounds. The resulting product is Methyl 2-(bromomethyl)-6-fluorobenzoate.

Step 2: Oxidation of the Benzyl Bromide

The subsequent step involves the oxidation of the newly installed bromomethyl group to a formyl group. Several established methods can be employed for this conversion, including the Sommelet reaction and the Kornblum oxidation.

The Sommelet reaction involves treating the benzyl bromide with hexamine to form a quaternary ammonium (B1175870) salt. google.com Subsequent hydrolysis of this salt in the presence of water yields the desired aldehyde. google.com This method provides a classic route for the conversion of benzyl halides to aldehydes.

Alternatively, the Kornblum oxidation offers another reliable pathway. In this reaction, the benzyl bromide is treated with dimethyl sulfoxide (B87167) (DMSO). The DMSO acts as both the solvent and the oxidant, leading to the formation of the aldehyde. This method is particularly effective for activated halides like benzyl bromides.

A documented example of a similar transformation is found in the synthesis of Methyl 2-fluoro-4-formylbenzoate from Methyl 2-fluoro-4-methylbenzoate. In a patented procedure, the oxidation of the methyl group was achieved using manganese(IV) oxide (MnO₂) at 60°C. google.com While this is a direct oxidation of the methyl group, it highlights a successful method for formyl group installation on a fluorinated methyl benzoate scaffold. The reaction conditions for this specific transformation are detailed in the table below.

Starting MaterialReagentSolventTemperatureProductReference
Methyl 2-fluoro-4-methylbenzoateManganese(IV) oxideNot specified60°CMethyl 2-fluoro-4-formylbenzoate google.com

This direct oxidation with MnO₂ represents a more atom-economical approach compared to the two-step halogenation-oxidation sequence. However, the reactivity of the methyl group can be influenced by the position of the substituents on the aromatic ring, and thus, the optimal method may vary for the 6-methyl isomer.

The synthesis of this compound from its 6-methyl precursor is a key transformation that leverages well-established synthetic organic chemistry principles. The choice between a two-step halogenation-oxidation sequence or a direct oxidation method would depend on factors such as substrate reactivity, desired yield, and scalability.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Fluoro 6 Formylbenzoate Derivatives

Reactivity of the Formyl Group in Complex Transformations

The formyl group in methyl 2-fluoro-6-formylbenzoate is a versatile handle for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and multicomponent reactions. Its reactivity is modulated by the electron-withdrawing nature of both the adjacent ester and the fluorine atom on the benzene (B151609) ring.

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. These additions form the basis for constructing more complex molecular architectures.

The development of asymmetric methodologies to control the stereochemistry of newly formed chiral centers is a cornerstone of modern organic synthesis. In the context of methyl 2-formylbenzoate (B1231588) derivatives, significant progress has been made in the enantioselective addition of nucleophiles to the formyl group.

A notable example is the ruthenium/Me-BIPAM-catalyzed asymmetric addition of arylboronic acids to methyl 2-formylbenzoates. This reaction proceeds to afford chiral 3-aryl-isobenzofuranones. The reaction involves an initial nucleophilic attack of the arylboronic acid on the formyl group, followed by a subsequent intramolecular cyclization where the oxygen of the newly formed secondary alcohol attacks the ester carbonyl, leading to the lactone ring. This transformation highlights a tandem reaction sequence where both the formyl and ester groups participate. The use of chiral ligands like Me-BIPAM with ruthenium catalysts, such as [RuCl2(p-cymene)]2 and RuCl2(PPh3)3, has proven effective in achieving high yields and enantioselectivities for a variety of substituted arylboronic acids and methyl 2-formylbenzoates.

While specific studies on the asymmetric addition of other organometallic reagents like Grignard or organozinc reagents to this compound are not extensively documented in the reviewed literature, the general principles of asymmetric catalysis are applicable. Chiral ligands are employed to create a chiral environment around the metal center of the organometallic reagent, thereby directing the nucleophilic attack to one face of the prochiral aldehyde. The choice of ligand, metal, and reaction conditions is crucial for achieving high levels of stereocontrol.

Table 1: Asymmetric Addition of Arylboronic Acids to Methyl 2-formylbenzoates

EntryArylboronic AcidCatalyst SystemProductYield (%)ee (%)
1Phenylboronic acid[RuCl2(p-cymene)]2/Me-BIPAM3-Phenylisobenzofuranone9598
24-Tolylboronic acid[RuCl2(p-cymene)]2/Me-BIPAM3-(4-Tolyl)isobenzofuranone9297
34-Methoxyphenylboronic acidRuCl2(PPh3)3/Me-BIPAM3-(4-Methoxyphenyl)isobenzofuranone9096
43-Chlorophenylboronic acid[RuCl2(p-cymene)]2/Me-BIPAM3-(3-Chlorophenyl)isobenzofuranone8895

Note: Data is illustrative and based on findings for methyl 2-formylbenzoates. Specific yields and enantiomeric excesses (ee) may vary for the 2-fluoro-6-formyl derivative.

Aldol (B89426) reactions represent a powerful tool for carbon-carbon bond formation. While specific examples detailing the participation of this compound in Aldol-type condensations are not prevalent in the surveyed literature, the general mechanism involves the reaction of an enol or enolate with the aldehyde functionality. The resulting β-hydroxy carbonyl compound can then undergo dehydration to form an α,β-unsaturated system.

In the case of this compound, an intramolecular Aldol-type reaction could be envisioned if a suitable enolizable proton is present in a side chain attached to the aromatic ring. More commonly, intermolecular Aldol reactions with other carbonyl compounds can be employed to build molecular complexity. The electron-withdrawing groups on the aromatic ring of this compound would activate the formyl group towards nucleophilic attack by an enolate.

Furthermore, the initial Aldol adduct can be a precursor for subsequent cyclization reactions. For instance, the newly introduced hydroxyl group could participate in intramolecular nucleophilic substitution or addition reactions, leading to the formation of heterocyclic frameworks. The specific reaction pathways and the resulting products would be highly dependent on the reaction conditions and the nature of the reacting partner.

Oxidation and Reduction Pathways within Multi-Step Syntheses

The selective oxidation or reduction of the formyl group in the presence of the ester moiety is a critical transformation in multi-step syntheses.

Reduction: The chemoselective reduction of an aldehyde in the presence of an ester is a well-established transformation. Reagents like sodium borohydride (NaBH₄) are typically used for this purpose, as they are generally not reactive enough to reduce esters under standard conditions. For instance, studies on the reduction of methyl 4-formylbenzoate have shown that NaBH₄ in ethanol (B145695) selectively reduces the aldehyde to a hydroxymethyl group, leaving the methyl ester intact. This methodology is expected to be directly applicable to this compound, providing access to methyl 2-fluoro-6-(hydroxymethyl)benzoate. This product can then be utilized in further synthetic steps, for example, through etherification or esterification of the newly formed primary alcohol.

Oxidation: The oxidation of the formyl group to a carboxylic acid in this compound would lead to the formation of 2-fluoro-6-(methoxycarbonyl)benzoic acid. Common oxidizing agents for aldehydes include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂). The challenge in this transformation lies in preventing the hydrolysis of the ester group, especially under harsh oxidative conditions (e.g., strongly acidic or basic media). The choice of a suitable oxidizing agent and carefully controlled reaction conditions are paramount to achieve the desired chemoselectivity.

Reactions in Multicomponent Systems (e.g., Ugi-Type Reactions)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.

Studies have demonstrated the utility of methyl 2-formylbenzoate in Ugi-type reactions. For example, a series of fused benzimidazole–isoquinolinones were synthesized via a Ugi reaction utilizing methyl 2-formylbenzoate, an N-Boc-2-aminophenylisonitrile, an amine, and a carboxylic acid. The initial Ugi product, upon deprotection, undergoes cyclization to form the final heterocyclic scaffold. nih.gov This showcases the ability of the formyl group to participate in the initial imine formation, a key step in the Ugi reaction mechanism. Given the electronic similarities, it is highly probable that this compound would also be a suitable substrate for such transformations, providing access to a diverse range of complex, fluorine-containing heterocyclic compounds. nih.gov

Reactivity of the Ester Moiety

The methyl ester group in this compound is generally less reactive than the formyl group. However, it can undergo a variety of transformations, often under more forcing conditions or in intramolecular processes. The reactivity of the ester is influenced by the steric hindrance and electronic effects of the ortho-substituents (fluorine and the formyl group).

The most common reaction of the ester moiety is hydrolysis to the corresponding carboxylic acid, which can be achieved under either acidic or basic conditions. The rate of alkaline hydrolysis of ortho-substituted benzoates is influenced by both electronic and steric factors of the substituents. The electron-withdrawing nature of the fluorine and formyl groups would be expected to facilitate nucleophilic attack at the ester carbonyl, while their steric bulk might hinder it.

Beyond simple hydrolysis, the ester group can participate in more complex transformations. As mentioned in the section on asymmetric additions, the ester can act as an electrophile in intramolecular cyclizations. For example, the alcohol formed from the nucleophilic addition to the formyl group can attack the ester carbonyl to form a lactone. This tandem addition-cyclization strategy is a powerful method for the synthesis of heterocyclic compounds. Other potential reactions of the ester group include transesterification, amidation (reaction with amines to form amides), and reduction to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the formyl group.

Transesterification Processes

The transesterification of this compound involves the substitution of its methoxy group (-OCH₃) with a different alkoxy group from an alcohol (R-OH). This reaction is a fundamental process for converting the methyl ester into other ester derivatives, which may be desirable for modifying the compound's physical properties or for subsequent synthetic steps. The reaction is typically catalyzed by an acid or a base.

In a base-catalyzed mechanism, an alkoxide (RO⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide ion (CH₃O⁻) and yielding the new ester.

Base-Catalyzed Transesterification Mechanism:

Nucleophilic Attack: The alkoxide (RO⁻) attacks the carbonyl carbon of the methyl ester.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Elimination: The intermediate collapses, eliminating methoxide (CH₃O⁻).

Proton Transfer: The methoxide deprotonates the starting alcohol, regenerating the alkoxide catalyst.

The presence of two ortho substituents (fluoro and formyl) in this compound introduces steric hindrance around the carbonyl center. This hindrance can impede the approach of the nucleophilic alkoxide, potentially slowing the reaction rate compared to unhindered methyl benzoates. Research on the transesterification of crude methyl benzoate (B1203000) has shown that titanate catalysts can achieve high conversions, suggesting that metal-based catalysts could be effective for overcoming the steric challenges posed by this substrate. researchgate.net Factors such as the choice of catalyst, the nature of the incoming alcohol, reaction temperature, and removal of methanol byproduct are critical for driving the equilibrium toward the desired product. researchgate.net

Controlled Hydrolysis for Carboxylic Acid Formation

The conversion of this compound to its corresponding carboxylic acid, 2-fluoro-6-formylbenzoic acid, is achieved through hydrolysis. However, the 2,6-disubstituted pattern significantly hinders the standard bimolecular base-catalyzed saponification (BAc2) mechanism. stackexchange.com In the BAc2 pathway, a hydroxide ion attacks the carbonyl carbon, but the steric bulk of the ortho-fluoro and ortho-formyl groups shields this site, making the reaction exceptionally slow under standard conditions. stackexchange.comcdnsciencepub.com

To achieve efficient hydrolysis, more forcing conditions or alternative mechanistic pathways are required. Studies on similarly hindered esters, such as methyl 2,4,6-trimethylbenzoate, have demonstrated that these substrates are highly resistant to saponification. researchgate.net Effective hydrolysis of such sterically crowded esters can be achieved under specific conditions, as detailed in the table below.

Table 1: Conditions for Hydrolysis of Sterically Hindered Benzoate Esters
Hydrolysis Methods for Hindered Esters
MethodConditionsMechanism/NotesReference
High-Temperature Water250–300 °C in H₂OUtilizes the increased dissociation constant of water at high temperatures to promote acid-base catalysis. Can lead to decarboxylation as a side reaction at higher temperatures. rsc.orgrsc.org
High-Temperature Alkaline Solution2% KOH in H₂O, 200 °CEnhances the nucleophilicity of the dilute alkaline solution, allowing for quantitative saponification of hindered esters in a short time. rsc.orgrsc.org
Strong Acid CatalysisConcentrated H₂SO₄, various temperaturesReaction proceeds via an A-1 mechanism, where the ester is protonated, followed by unimolecular cleavage of the alkyl-oxygen bond to form a stable carboxylate and a methyl cation. cdnsciencepub.com
Non-Aqueous SaponificationNaOH in MeOH/CH₂Cl₂ (1:9) at room temperatureThe use of a non-aqueous solvent system is believed to enhance the nucleophilicity of the hydroxide ion, allowing for rapid and efficient saponification under mild conditions. researchgate.net

For this compound, a controlled hydrolysis would likely employ high-temperature alkaline conditions or a non-aqueous saponification method to achieve high yields of the desired carboxylic acid while minimizing potential side reactions.

Influence of the Ortho-Fluorine Substituent on Aromatic Reactivity and Regioselectivity

Electronic Effects on Electrophilic Aromatic Substitution

The aromatic ring of this compound is substituted with three groups: a methyl ester, a formyl group, and a fluorine atom. The reactivity and regioselectivity of the ring toward electrophilic aromatic substitution (EAS) are governed by the combined electronic effects of these substituents.

Fluorine Atom: The fluorine substituent exhibits a dual electronic effect. It is strongly electron-withdrawing through the sigma bond (inductive effect, -I) due to its high electronegativity. This effect deactivates the entire aromatic ring, making it less nucleophilic and slower to react with electrophiles compared to benzene. csbsju.edu However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system (resonance effect, +R). csbsju.edu This resonance donation, though weaker than the inductive withdrawal, increases electron density at the ortho and para positions relative to the meta position. Consequently, fluorine is considered a deactivating but ortho-, para-directing group. minia.edu.eg

Formyl (-CHO) and Methyl Ester (-COOCH₃) Groups: Both the aldehyde and the ester groups are strongly deactivating and meta-directing. minia.edu.eg The carbonyl carbon in both groups is electrophilic, and they withdraw electron density from the aromatic ring through both induction and resonance. This withdrawal significantly reduces the ring's nucleophilicity and directs incoming electrophiles to the meta position, where the destabilizing positive charge of the sigma complex intermediate can be avoided.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
Electronic Effects of Substituents
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-F (Fluoro)Withdrawing (-I)Donating (+R)DeactivatingOrtho, Para
-CHO (Formyl)Withdrawing (-I)Withdrawing (-R)Strongly DeactivatingMeta
-COOCH₃ (Methyl Ester)Withdrawing (-I)Withdrawing (-R)Strongly DeactivatingMeta

Directing Group Properties in Metal-Catalyzed Reactions

In contrast to the electronically driven regioselectivity of EAS, metal-catalyzed C-H functionalization can proceed via pathways where regioselectivity is controlled by a directing group. The formyl group (-CHO) of this compound can serve as an effective directing group in such transformations. nih.gov

In this approach, the oxygen atom of the formyl group coordinates to a transition metal center (e.g., Pd, Rh, Ru), forming a metallacyclic intermediate. This chelation event positions the metal catalyst in close proximity to the C-H bond at the ortho position (C5), facilitating its selective cleavage and subsequent functionalization. magtech.com.cn This strategy, known as chelation-assisted or directing group-assisted C-H activation, allows for the formation of C-C, C-N, or C-O bonds at a position that would be disfavored under traditional electrophilic substitution conditions. snnu.edu.cndntb.gov.ua

For this compound, the formyl group would direct the metal catalyst to activate the C5-H bond, enabling reactions such as arylation, alkylation, or alkenylation at this specific site. This powerful synthetic strategy provides a route to complex, highly substituted aromatic compounds that are otherwise difficult to access.

Mechanistic Elucidation of Key Synthetic Transformations

Investigation of Catalytic Cycles (e.g., Ruthenium, Rhodium, Copper Catalysis)

The formyl and ester functionalities of this compound allow it to participate in a variety of transformations catalyzed by transition metals. Mechanistic studies, often supported by kinetic analysis and computational modeling, are crucial for understanding and optimizing these reactions.

Ruthenium Catalysis: Ruthenium catalysts are highly effective for C-H activation and coupling reactions. A plausible catalytic cycle for a Ru-catalyzed C-H functionalization directed by the formyl group could involve the following steps:

Coordination: The formyl group coordinates to the Ru(II) center.

C-H Activation: A concerted metalation-deprotonation (CMD) event occurs, where the C5-H bond is cleaved to form a five-membered ruthenacycle intermediate.

Oxidative Addition/Coupling: The coupling partner (e.g., an aryl halide or an alkene) coordinates to the ruthenium center, followed by oxidative addition or migratory insertion.

Reductive Elimination: The newly formed C-C bond is created through reductive elimination, which releases the functionalized product.

Catalyst Regeneration: The Ru(II) catalyst is regenerated, completing the cycle. Computational studies on related systems, such as the Ru-catalyzed coupling of phenols with benzaldehydes, support mechanisms involving electrophilic aromatic substitution followed by hydrogenolysis, showcasing the versatility of ruthenium catalysis. nih.govkaist.ac.kr

Rhodium Catalysis: Rhodium catalysts are widely used for C-H activation, hydroacylation, and annulation reactions. For a reaction involving this compound, a typical Rh(III)-catalyzed C-H activation cycle is often proposed:

C-H Activation: The substrate coordinates to the Rh(III) catalyst, followed by CMD to form a rhodacycle intermediate. snnu.edu.cn

Coordination/Insertion: The coupling partner (e.g., an alkyne or alkene) coordinates to the rhodium center and inserts into the Rh-C bond.

Reductive Elimination: This step forms the product and a Rh(I) species.

Re-oxidation: An oxidant regenerates the active Rh(III) catalyst for the next cycle. Mechanistic investigations of rhodium-catalyzed transfer hydroarylation have detailed symmetric catalytic cycles involving steps like β-carbon elimination and migratory insertion, which are driven by the thermodynamic stability of the products. acs.orgnih.gov

Copper Catalysis: Copper catalysts are cost-effective and versatile, often used in coupling and multicomponent reactions. Unlike Pd, Ru, and Rh, which often involve clear oxidative addition/reductive elimination cycles, copper catalysis can proceed through more varied mechanisms, including single-electron transfer (SET) pathways or mechanisms involving Cu(I)/Cu(III) or Cu(II)/Cu(0) cycles. In reactions with benzaldehyde derivatives, copper often acts as a Lewis acid to activate the carbonyl group. A computational study on the Cu(I)-catalyzed cyclization of o-alkynylbenzaldehydes showed that the catalyst significantly lowers the energy barrier for intramolecular cyclization. nih.gov The oxidation state of the copper catalyst (Cu(I) vs. Cu(II)) can also dramatically affect the reaction pathway and product distribution. nih.gov

Table of Compounds

Table 3: Chemical Compounds Mentioned in the Article
Compound List
Compound NameRole/Mention
This compoundPrimary subject of the article
2-fluoro-6-formylbenzoic acidProduct of hydrolysis
Methyl 2,4,6-trimethylbenzoateExample of a sterically hindered ester
BenzeneReference compound for reactivity

Radical Reaction Pathways

There is no available scientific literature detailing the radical reaction pathways of this compound. Research on the behavior of this specific ortho-substituted fluoro-formylbenzoate derivative under radical conditions, including initiation, propagation, and termination steps, has not been published. Consequently, no data on potential products, reaction mechanisms, or yields can be provided.

Organocatalytic Activation Modes

Specific studies on the organocatalytic activation of this compound are not present in the current body of scientific literature. While general principles of organocatalysis involving the activation of aldehydes (e.g., via iminium ion or enamine formation) are well-established, the application of these principles to the sterically hindered and electronically modified substrate, this compound, has not been reported. As such, there are no detailed research findings or data tables on its behavior with common organocatalysts.

Applications of Methyl 2 Fluoro 6 Formylbenzoate As a Building Block in Complex Organic Synthesis

Synthesis of Chiral Heterocyclic Scaffolds

The unique ortho-positioning of an aldehyde and a methyl ester on the benzene (B151609) ring makes Methyl 2-fluoro-6-formylbenzoate a theoretical precursor for various condensation and cyclization reactions to form heterocyclic systems. However, specific, peer-reviewed examples for the requested scaffolds are scarce.

Chiral Isobenzofuranones and Phthalides

There is no readily available scientific literature that details the use of this compound for the synthesis of chiral isobenzofuranones or phthalides. While methods exist for the synthesis of 3-difluoroalkyl phthalides from the non-fluorinated methyl 2-formylbenzoate (B1231588), similar studies employing the fluoro-substituted version have not been reported.

Isoindolinone Derivatives

The synthesis of isoindolinone derivatives often involves the reaction of 2-formylbenzoates with primary amines and a third component in multicomponent reactions like the Ugi reaction. While this is a well-established route using methyl 2-formylbenzoate, specific examples employing this compound for this purpose are not present in the current body of published research.

Benzimidazole-Isoquinoline Frameworks

The construction of complex, fused heterocyclic systems such as benzimidazole-isoquinoline frameworks from this compound is not documented in the available literature. Such a synthesis would likely require a multi-step sequence for which this specific starting material has not been cited as a key component.

Quinoline-Based Tetracyclic Systems

Tandem multicomponent reactions involving methyl 2-formylbenzoate have been successfully used to create quinoline-based tetracyclic systems. However, the literature does not describe the application of this compound in similar synthetic strategies. Patent literature does show its use in preparing simpler fused pyridinyl triazolone derivatives, but not the specific tetracyclic quinoline (B57606) systems. sigmaaldrich.com

Construction of Fluorine-Containing Stereogenic Centers

The strategic placement of a fluorine atom on the aromatic ring could theoretically influence the facial selectivity of nucleophilic additions to the aldehyde, potentially serving as a handle for diastereoselective or enantioselective transformations. Despite this potential, there are no specific reports on the use of this compound to construct new fluorine-containing stereogenic centers. The existing fluorine atom is attached to an sp²-hybridized carbon of the aromatic ring and is not itself a stereocenter. Research in this area appears to be undeveloped.

Precursor in Natural Product Synthesis Initiatives

A review of total synthesis literature does not reveal any instances where this compound has been utilized as a starting material or key intermediate in the synthesis of a natural product. Its applications appear to be concentrated in the synthesis of non-natural, synthetically-derived molecules for potential pharmaceutical applications, such as in PROTAC (PROteolysis TArgeting Chimera) technology where it is used as a fragment in the creation of E3 ligase binders. epo.org

Role in Scaffold Diversity Generation

This compound has emerged as a valuable building block in the field of complex organic synthesis, particularly in the generation of diverse molecular scaffolds. Its strategic placement of three distinct functional groups—an aldehyde, a methyl ester, and a fluorine atom on an aromatic ring—provides a platform for a wide array of chemical transformations. This trifunctional nature allows for the systematic construction of diverse and complex molecular architectures, a key goal in diversity-oriented synthesis (DOS). The principles of DOS aim to create collections of compounds with high skeletal and stereochemical diversity, which are essential for exploring new areas of chemical space and for the discovery of novel bioactive molecules. thieme-connect.de

The utility of functionalized benzaldehydes, such as this compound, is well-documented in the synthesis of heterocyclic libraries. nih.gov The aldehyde group serves as a versatile handle for a variety of reactions, including condensations, multicomponent reactions, and cycloadditions. The ortho-fluoro and -methyl ester substituents not only influence the reactivity of the aldehyde but also provide additional points for diversification. The electron-withdrawing nature of these groups can activate the aromatic ring for certain transformations, while the fluorine atom can serve as a site for nucleophilic aromatic substitution or as a metabolically stable substituent in medicinal chemistry applications.

The strategic positioning of the formyl and ester groups allows for intramolecular reactions, leading to the formation of various fused ring systems. For instance, ortho-formylbenzoates can be utilized in the synthesis of isobenzofuranones and related heterocyclic structures. The inherent reactivity of the aldehyde allows for the introduction of a wide range of substituents, while the ester can be hydrolyzed and activated for subsequent amide bond formation or other transformations, further expanding the accessible molecular diversity.

Detailed Research Findings

While specific studies focusing exclusively on the generation of large, diverse libraries from this compound are not extensively detailed in publicly available literature, its application in the synthesis of complex, specific scaffolds in patent literature provides strong evidence of its potential for diversity generation. For example, it has been used as a key starting material in the synthesis of pyridinyl and fused pyridinyl triazolone derivatives. thieme-connect.de In these syntheses, the aldehyde functionality is typically the initial point of reaction, for example, in a condensation reaction to form an imine or an enamine, which then undergoes further cyclization.

The table below illustrates the potential of this compound to generate diverse scaffolds based on its known reactivity and by analogy to similar functionalized benzaldehydes used in diversity-oriented synthesis.

Reaction Type Reactant(s) Resulting Scaffold Core Potential for Diversity
Multicomponent ReactionAmines, IsocyanidesFused PolyheterocyclesHigh - variation of all three components can lead to a large library of distinct products.
Pictet-Spengler ReactionTryptamine (B22526) derivativesTetrahydro-β-carbolinesModerate - diversity is primarily introduced through the tryptamine derivative.
Wittig ReactionPhosphonium ylidesortho-substituted StyrenesHigh - a wide variety of ylides can be used to introduce diverse side chains.
Reductive AminationPrimary/Secondary Amines2-(Aminomethyl)benzoatesHigh - a vast number of commercially available amines can be utilized.
Knoevenagel CondensationActive methylene (B1212753) compoundsSubstituted AlkenesHigh - numerous active methylene compounds can be employed to introduce functionalized side chains.

The generation of diverse scaffolds from ortho-functionalized benzaldehydes is a testament to their utility in modern organic synthesis. nih.govacs.org The ability to perform sequential or one-pot reactions on the different functional groups of this compound allows for a "build-and-functionalize" strategy. An initial reaction at the aldehyde can be followed by a transformation of the ester or a modification of the aromatic ring, leading to a rapid increase in molecular complexity and diversity.

For instance, the aldehyde can be converted to an oxime, which can then undergo a Beckmann rearrangement or a [3+2] cycloaddition. The resulting products can then be further modified via the ester or the fluoro-substituent. This stepwise approach allows for the creation of a family of related compounds with a common core but with diverse peripheral functionality, which is a hallmark of scaffold diversity generation.

The following table outlines a hypothetical, yet chemically reasonable, reaction sequence starting from this compound to illustrate the generation of scaffold diversity.

Step Reaction Intermediate/Product Diversity Input
1Reductive amination with a primary amine (R¹-NH₂)Methyl 2-fluoro-6-((R¹-amino)methyl)benzoateA diverse library of primary amines
2aIntramolecular amidation (lactamization)A fluorinated isoindolinoneThe nature of R¹ can introduce further diversity
2bHydrolysis of the ester followed by amide coupling with a second amine (R²-NH₂)2-Fluoro-6-((R¹-amino)methyl)-N-R²-benzamideA diverse library of secondary amines
3Nucleophilic aromatic substitution of the fluorine atomA substituted isoindolinone or benzamideVarious nucleophiles (e.g., thiols, alcohols, amines)

This strategic combination of reactions highlights the potential of this compound as a powerful tool for generating chemical diversity. The ability to leverage its distinct functional groups in a controlled and sequential manner makes it an ideal starting material for the construction of novel and complex molecular scaffolds for a variety of applications in chemical biology and drug discovery.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Fluoro 6 Formylbenzoate Derivatives

High-Resolution NMR Spectroscopy for Stereochemical and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of Methyl 2-fluoro-6-formylbenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information regarding the connectivity of atoms, the electronic environment of nuclei, and the through-bond and through-space relationships between different parts of the molecule.

In a typical analysis, the 1D ¹H NMR spectrum provides initial information on the number and integration of different proton environments. For a derivative such as a 3-substituted phthalide (B148349) formed from this compound, the chemical shifts (δ) and coupling constants (J) of the aromatic and aliphatic protons offer clues to the substitution pattern and conformation. For instance, in the synthesis of 3-difluoroalkyl phthalides from methyl 2-formylbenzoate (B1231588) derivatives, ¹H NMR is crucial for determining the ratio of syn and anti diastereomers. nih.gov

To gain deeper insights, 2D NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In a derivative of this compound, COSY would be used to trace the connectivity of the protons on the benzene (B151609) ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the ¹³C NMR signals, which are typically more complex and less sensitive than ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is particularly powerful for piecing together the carbon skeleton of a molecule, identifying quaternary carbons, and establishing the connectivity between different functional groups. For example, an HMBC correlation between the methyl protons of the ester group and the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for determining stereochemistry, such as the relative orientation of substituents in a chiral center or the geometry of a double bond.

The fluorine atom in this compound and its derivatives introduces an additional layer of complexity and information. ¹⁹F NMR spectroscopy can be used to directly observe the fluorine nucleus, and ¹H-¹⁹F and ¹³C-¹⁹F coupling can be observed in the respective spectra, providing further structural constraints. For example, the magnitude of the coupling constant between fluorine and an aromatic proton can help to determine their relative positions on the ring.

Table 1: Hypothetical High-Resolution NMR Data for a Derivative of this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
-OCH₃3.90 (s, 3H)52.5C=O (ester)Aromatic Proton (H-3)
Aromatic CH7.20-7.80 (m, 3H)120.0-140.0Carbonyls, other aromatic C-OCH₃, Aldehyde Proton
Aldehyde CHO10.10 (s, 1H)190.0Aromatic CAromatic Proton (H-5)
Ester C=O-165.0--
C-F-160.0 (d, ¹JCF = 250 Hz)--

This table presents hypothetical data for illustrative purposes.

Advanced Mass Spectrometry for Reaction Monitoring and Complex Product Characterization

Advanced mass spectrometry (MS) techniques are critical for both the qualitative and quantitative analysis of this compound derivatives. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of product identities. chromatographyonline.com

Reaction Monitoring: The progress of a chemical reaction involving this compound can be monitored in near real-time using techniques like Flow Injection Analysis (FIA) or Atmospheric Solids Analysis Probe (ASAP) coupled to a mass spectrometer. acs.org This allows chemists to track the consumption of reactants, the formation of intermediates, and the appearance of products and byproducts. By extracting ion chromatograms for the masses corresponding to the starting material and the expected product, the optimal reaction time can be determined, maximizing yield and minimizing the formation of impurities. acs.org

Complex Product Characterization: In many reactions, a mixture of products, including isomers and byproducts, may be formed. LC-MS is particularly well-suited for separating these components before they enter the mass spectrometer. Once ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the resulting ions can be subjected to tandem mass spectrometry (MS/MS or MSⁿ). nih.govnih.gov

In a tandem MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of a product) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For aromatic aldehydes, characteristic fragmentation patterns include the loss of a hydrogen radical (M-1) or the formyl group (M-29). miamioh.edulibretexts.org The presence of the fluorine atom and the methyl ester group in derivatives of this compound would lead to specific neutral losses and fragment ions that can be used to piece together the structure of unknown products in a complex mixture.

For instance, the fragmentation of a derivative could be systematically studied to confirm the presence of the fluorinated benzoate (B1203000) core. The predicted collision cross-section (CCS) values for different adducts of the parent compound, such as [M+H]⁺ and [M+Na]⁺, can also be compared with experimental values obtained from ion mobility-mass spectrometry to add another dimension of confidence to the structural assignment. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺183.04520132.0
[M+Na]⁺205.02714141.7
[M-H]⁻181.03064135.2
[M+NH₄]⁺200.07174152.4
[M+K]⁺221.00108140.3

Data sourced from PubChem. uni.lu

X-ray Crystallography for Definitive Structural Assignment and Absolute Configuration

While NMR and MS provide powerful tools for structural analysis in solution and the gas phase, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the precise arrangement of atoms and their connectivity. This technique is the gold standard for determining the absolute configuration of chiral molecules.

To perform X-ray crystallography, a suitable single crystal of the this compound derivative must be grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure provides a wealth of information:

Bond lengths and angles: These can be measured with high precision and compared with theoretical values or data from related structures.

Conformation: The three-dimensional shape of the molecule in the solid state is revealed, including the planarity of the benzene ring and the orientation of the formyl and ester substituents.

Intermolecular interactions: The way in which molecules pack together in the crystal lattice is elucidated, revealing hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure.

Absolute configuration: For chiral derivatives, anomalous dispersion techniques can be used to determine the absolute stereochemistry of each chiral center without ambiguity. This is particularly important in pharmaceutical and biological applications where enantiomers can have vastly different activities.

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z4
R-factor< 0.05

This table presents hypothetical data for illustrative purposes, based on typical values for small organic molecules.

Computational and Theoretical Chemistry Studies on Methyl 2 Fluoro 6 Formylbenzoate Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.net This method is particularly valuable for calculating the energetics of reaction pathways and characterizing the geometry and energy of transition states.

Table 1: Hypothetical DFT Data for a Reaction Involving Methyl 2-fluoro-6-formylbenzoate

SpeciesMethodBasis SetCalculated Energy (Hartree)Relative Energy (kcal/mol)
Reactant (this compound)B3LYP6-311+G(d,p)-685.123450.0
Transition StateB3LYP6-311+G(d,p)-685.0876522.5
ProductB3LYP6-311+G(d,p)-685.14567-13.9

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from DFT calculations.

Molecular Dynamics Simulations for Ligand-Substrate Interactions (relevant to catalysis, not biological activity)

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of ligand-substrate interactions in catalysis. sciopen.commdpi.com While DFT is excellent for static properties, MD allows for the exploration of the conformational landscape and the mechanism of binding and reaction over time.

In the context of catalysis, this compound could act as a substrate that interacts with a catalyst. MD simulations can model the approach of the substrate to the catalyst's active site, the formation of the ligand-substrate complex, and the subsequent chemical transformation. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex and facilitate the reaction. mdpi.com

The development of machine-learning force fields (MLFF) has enhanced the accuracy of MD simulations for reactive systems, bridging the gap between computationally expensive first-principles methods and less accurate classical force fields. sciopen.com Although specific MD studies involving this compound in a catalytic context are not documented in the available literature, the principles of this methodology are widely applied. For instance, MD simulations have been used to understand the role of peptide sequences in modulating the catalytic activity of nanoparticle-based systems. mdpi.com

Table 2: Key Parameters in a Hypothetical MD Simulation of this compound with a Catalyst

ParameterValue/Description
SystemThis compound, Catalyst, Solvent
Force Fielde.g., AMBER, CHARMM, or a custom MLFF
Simulation TimeNanoseconds to Microseconds
TemperatureControlled via a thermostat (e.g., Nosé-Hoover)
PressureControlled via a barostat (e.g., Parrinello-Rahman)
AnalysisRMSD, RMSF, Radial Distribution Functions, Interaction Energies

Note: This table outlines typical parameters for an MD simulation and is for illustrative purposes.

Quantitative Structure-Reactivity Relationship (QSAR) Studies in Synthetic Design

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. nih.gov In synthetic design, QSAR can be a powerful tool for predicting the reactivity of new, unsynthesized molecules, thereby prioritizing synthetic efforts towards compounds with desired properties.

For a series of derivatives of this compound, a QSAR model could be developed to predict their reactivity in a specific transformation. This would involve:

Data Set Generation: Synthesizing a series of analogues with variations at different positions of the molecule.

Descriptor Calculation: Using computational methods to calculate a wide range of molecular descriptors for each analogue. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the experimentally measured reactivity. nih.gov

Model Validation: Testing the predictive power of the model on a set of compounds not used in the model development.

While no specific QSAR studies focused on the synthetic design of this compound derivatives were found, the approach has been successfully applied to design derivatives of other complex molecules. rsc.orgnih.gov For example, 3D-QSAR models have been used to guide the synthesis of novel compounds with enhanced biological activity. rsc.org

Table 3: Example of Descriptors Used in a Hypothetical QSAR Study of this compound Derivatives

Descriptor TypeExample Descriptors
Electronic Dipole Moment, HOMO Energy, LUMO Energy, Mulliken Charges
Steric Molecular Weight, Molar Volume, Surface Area, Ovality
Topological Wiener Index, Balaban Index, Kier & Hall Shape Indices
Thermodynamic Enthalpy of Formation, Gibbs Free Energy

Note: This table provides examples of descriptors that could be used in a QSAR study.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted arenes like Methyl 2-fluoro-6-formylbenzoate often involves multi-step sequences that can be resource-intensive and generate significant waste. acs.orgnih.govnih.gov Future research will undoubtedly focus on developing more efficient and sustainable synthetic routes that adhere to the principles of green chemistry.

A primary challenge lies in the regioselective introduction of three different substituents onto the benzene (B151609) ring. nih.govnih.gov Current approaches may rely on classical electrophilic aromatic substitution and functional group interconversions, which can suffer from issues with selectivity and the use of harsh reagents. acs.org Future strategies could explore innovative C-H functionalization techniques to directly install the required groups onto a simpler aromatic precursor, thereby reducing step count and improving atom economy. acs.orgnih.gov

The development of catalytic methods using earth-abundant metals, or even organocatalysis, presents a significant opportunity to move away from expensive and toxic heavy metal catalysts often employed in cross-coupling reactions. acs.org Furthermore, exploring bio-catalytic and microbial synthesis routes could offer highly selective and environmentally benign alternatives for producing aromatic aldehydes. sciepublish.com The use of renewable starting materials and greener solvent systems will also be crucial in enhancing the sustainability profile of the synthesis. eurekalert.org

Key Research Objectives:

Objective Description Potential Impact
C-H FunctionalizationDevelopment of methods for direct and regioselective installation of fluoro, formyl, and ester groups.Reduced step count, improved atom economy, and access to novel analogues.
Green CatalysisExploration of earth-abundant metal catalysts, organocatalysts, and biocatalysts.Reduced environmental impact, lower costs, and improved catalyst recyclability.
Renewable FeedstocksInvestigation of bio-based starting materials for the synthesis of the aromatic core.Reduced reliance on fossil fuels and enhanced sustainability.
Alternative SolventsUtilization of greener solvents or solvent-free reaction conditions.Minimized solvent waste and reduced environmental pollution.

Exploration of Novel Reactivity Modes for the Formyl and Fluoro Groups

The formyl and fluoro groups in this compound are key to its chemical versatility. Future research should aim to uncover and exploit novel reactivity modes of these functionalities, particularly in the context of their ortho-relationship.

The formyl group is a versatile handle for a wide range of transformations, including condensations, oxidations, and reductions. acs.org Its reactivity can be modulated by the electronic effects of the adjacent fluorine atom and methyl ester group. Investigating its participation in multicomponent reactions and catalytic cycles could lead to the rapid assembly of complex molecular architectures. researchgate.net The development of novel umpolung strategies, where the normal reactivity of the aldehyde is inverted, could also open up new synthetic possibilities.

The fluorine atom, with its high electronegativity, significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the other substituents. nih.gov Beyond its electronic influence, the fluoro group can participate in nucleophilic aromatic substitution (SNAr) reactions, providing a pathway for late-stage functionalization and the introduction of diverse molecular fragments. nih.gov Exploring the limits of this reactivity, particularly with a wide range of nucleophiles under mild conditions, will be a key area of investigation.

Advancements in Asymmetric Catalytic Methodologies Utilizing the Compound

The presence of a prostereogenic formyl group makes this compound an attractive substrate for asymmetric catalysis. Future research in this area will focus on developing novel catalytic systems that can achieve high levels of enantioselectivity in reactions involving the aldehyde functionality.

The development of chiral catalysts for reactions such as asymmetric transfer hydrogenation, aldol (B89426) reactions, and Henry reactions with ortho-substituted benzaldehydes will be of particular interest. nih.govresearchgate.net The steric hindrance and electronic effects imposed by the ortho-fluoro and meta-ester groups will present both challenges and opportunities for achieving high stereocontrol. researchgate.net Designing catalysts that can effectively differentiate between the enantiotopic faces of the aldehyde will be a critical aspect of this research.

Furthermore, the chiral products derived from these asymmetric transformations could serve as valuable building blocks for the synthesis of complex, biologically active molecules. The ability to control the stereochemistry at the benzylic position would be a significant advancement in the synthetic utility of this compound.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. rsc.orgnih.govacs.org Future research should focus on integrating the synthesis and subsequent transformations of this compound into flow chemistry platforms.

Developing robust and scalable flow protocols for the key synthetic steps will be a primary objective. durham.ac.uk This will involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. rsc.org The use of immobilized catalysts and reagents within flow reactors could also facilitate product purification and catalyst recycling, further enhancing the sustainability of the process. beilstein-journals.org

Automation of these flow syntheses, coupled with in-line analytical techniques, will enable high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. durham.ac.uk This automated approach will not only accelerate the discovery of new derivatives of this compound but also provide a more efficient and reproducible means of producing this compound on a larger scale. The challenges in this area will include managing the handling of multiphasic reaction mixtures and preventing reactor fouling. rsc.org

Q & A

Q. What are the recommended storage conditions and stability considerations for Methyl 2-fluoro-6-formylbenzoate in laboratory settings?

  • Methodological Answer: Store the compound at room temperature (RT) for short-term use. For long-term storage, aliquot stock solutions and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent degradation. Use amber vials to minimize light exposure. Confirm stability via periodic HPLC analysis to detect decomposition products .

Q. How can researchers address solubility challenges when preparing stock solutions of this compound?

  • Methodological Answer: Dissolve the compound in DMSO as a primary solvent. If solubility is insufficient, warm the solution to 37°C and sonicate for 10–15 minutes. For in vivo formulations, prepare a master mix with DMSO, then sequentially add PEG300, Tween 80, and ddH₂O, ensuring clarity at each step. Validate solubility using dynamic light scattering (DLS) to confirm colloidal stability .

Q. What synthetic routes are commonly employed to synthesize fluorinated benzoate esters like this compound?

  • Methodological Answer: While direct synthesis details are limited, analogous methods include:
  • Nucleophilic aromatic substitution using methyl benzoate precursors with fluorine-containing reagents.
  • Formylation reactions (e.g., Vilsmeier-Haack) to introduce the aldehyde group at the 6-position.
    Optimize yields by controlling reaction temperature (60–80°C) and using catalysts like BF₃·Et₂O. Confirm regioselectivity via ¹⁹F NMR .

Advanced Research Questions

Q. How can researchers characterize the purity and detect impurities in this compound?

  • Methodological Answer: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times against a Certificate of Analysis (COA). For structural confirmation, perform ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Quantify impurities (>0.1%) using area normalization .

Q. What experimental strategies mitigate conflicting data on the stability of this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Store aliquots at 4°C, RT, -20°C, and -80°C.
  • Analyze degradation kinetics via LC-MS at 0, 1, 3, and 6 months.
    Use Arrhenius modeling to extrapolate shelf life. If discrepancies arise (e.g., RT vs. -20°C stability), verify humidity control and container inertness (e.g., glass vs. plastic) .

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer: Employ Design of Experiments (DoE) to test variables:
  • Catalyst loading (e.g., 5–20 mol% Pd/C).
  • Solvent polarity (DMF vs. THF).
  • Temperature gradients (50–100°C).
    Monitor progress via TLC and optimize for minimal by-products. Use microwave-assisted synthesis to reduce reaction time and improve selectivity .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

  • Methodological Answer: Use PPE: nitrile gloves, safety goggles, and a lab coat. Work in a fume hood with spill trays. For electrophilic substitutions, pre-cool reagents to control exothermic reactions. In case of exposure, rinse skin with water for 15 minutes and consult SDS for first-aid measures. Dispose of waste via licensed hazardous waste services .

Data Interpretation & Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility data reported for this compound across different solvents?

  • Methodological Answer: Replicate solubility tests using standardized protocols (e.g., shake-flask method). Compare results with computational predictions (e.g., Hansen solubility parameters). If conflicts persist (e.g., DMSO vs. ethanol solubility), assess batch-specific purity via COA and check for residual moisture using Karl Fischer titration .

Q. What analytical techniques differentiate degradation products from synthetic intermediates in this compound formulations?

  • Methodological Answer: Use LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the ester group to carboxylic acid). Compare fragmentation patterns with synthetic intermediates. For quantification, develop a calibration curve using spiked degradation standards. Validate method precision with inter-day RSD <2% .

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